molecular formula C15H21ClN2O2 B13824055 Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 6330-20-7

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B13824055
CAS No.: 6330-20-7
M. Wt: 296.79 g/mol
InChI Key: YDHXUVJUWWNWTJ-UHFFFAOYSA-N
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Description

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole compound, which can then be further processed to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate
  • Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
  • tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Uniqueness

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific butyl ester group, which can influence its solubility, stability, and biological activity compared to its methyl and ethyl counterparts. This uniqueness can make it more suitable for certain applications, such as drug development and biochemical research .

Properties

CAS No.

6330-20-7

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14;/h4-7,10,13,17H,2-3,8-9,16H2,1H3;1H

InChI Key

YDHXUVJUWWNWTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

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